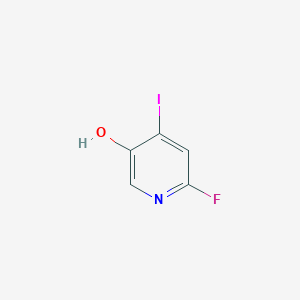
4-(methylsulfanyl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfanyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the synthesis of 2-substituted thiophene 3-carbaldehyde through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals has been reported .Molecular Structure Analysis
The molecular weight of 4-(methylsulfanyl)thiophene-3-carbaldehyde is 158.25 . The InChI code for this compound is 1S/C6H6OS2/c1-8-6-4-9-3-5 (6)2-7/h2-4H,1H3 .Chemical Reactions Analysis
Thiophene-based analogs, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis
4-(methylsulfanyl)thiophene-3-carbaldehyde is a powder with a melting point of 53-55 degrees Celsius .Safety and Hazards
This compound is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
While the specific future directions for 4-(methylsulfanyl)thiophene-3-carbaldehyde are not mentioned in the retrieved sources, thiophene derivatives in general are being extensively studied for their potential applications in various fields, including medicinal chemistry, organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methylsulfanyl)thiophene-3-carbaldehyde involves the introduction of a methylsulfanyl group onto a thiophene ring, followed by the oxidation of the resulting thioether to form the aldehyde functional group.", "Starting Materials": [ "Thiophene", "Methyl mercaptan", "Sodium hydride", "Chloroacetaldehyde", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Water" ], "Reaction": [ "Thiophene is treated with methyl mercaptan and sodium hydride in anhydrous conditions to form 4-(methylsulfanyl)thiophene.", "The resulting thioether is then reacted with chloroacetaldehyde in the presence of acetic acid to form 4-(methylsulfanyl)thiophene-3-carbaldehyde.", "The aldehyde group is then oxidized to a carboxylic acid using sodium chlorite and sodium bicarbonate in water, yielding the final product of 4-(methylsulfanyl)thiophene-3-carbaldehyde." ] } | |
Numéro CAS |
88511-85-7 |
Nom du produit |
4-(methylsulfanyl)thiophene-3-carbaldehyde |
Formule moléculaire |
C6H6OS2 |
Poids moléculaire |
158.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



